Cytidylyl-(5'.3')-cytidylyl-(5'.3')-guanosine
Description
Phosphodiester Linkage Configuration Analysis
The phosphodiester linkages in CCG adopt a 5',3' orientation, distinct from the canonical 3',5' linkages found in natural nucleic acids. This configuration results in a shortened phosphate backbone pitch of approximately 5.8–6.7 Å, as observed in dinucleotides with non-canonical linkages. The 5',3' connectivity introduces steric constraints between the 5'-hydroxyl group of one ribose and the 3'-phosphate of the adjacent nucleotide, favoring a compact helical twist. Molecular dynamics simulations of analogous 2'-5' linked RNA duplexes reveal that such linkages stabilize a 2'- endo ribose pucker in the upstream nucleotide, while the downstream nucleotide retains a 3'- endo conformation. This mixed puckering pattern is critical for maintaining base-stacking interactions despite the altered backbone geometry.
Nucleobase Orientation and Stacking Interactions
CCG’s nucleobases exhibit a staggered stacking arrangement due to the 5',3' phosphodiester bonds. Cytosine-guanine (C-G) stacking energies in this configuration measure approximately −2.8 ± 0.2 kcal mol⁻¹, comparable to the −3.22 ± 0.04 kcal mol⁻¹ observed for A-C stacks in canonical DNA. The cytidylyl-cytidylyl (C-C) stacking interface, however, shows reduced stability (−1.4 ± 0.3 kcal mol⁻¹), attributable to weaker van der Waals interactions between pyrimidine bases. These values contrast with the −0.95 ± 0.12 kcal mol⁻¹ measured for C-T stacks, highlighting the sequence-dependent variability in non-canonical oligonucleotides.
Sugar Puckering Conformations in Ribose Moieties
Ribose puckering in CCG is dominated by 3'- endo conformations (pseudorotation angle ~18°) at the 5'-linked cytidylyl residues, while the 3'-linked guanosine adopts a 2'- endo pucker (pseudorotation angle ~162°). This asymmetry arises from torsional strain relief at the 5',3' junction, as evidenced by NMR studies of analogous 2'-5' linked RNAs. The 2'- endo conformation at the guanosine moiety facilitates hydrogen bonding between its 3'-hydroxyl group and the pro-S oxygen of the adjacent phosphate, stabilizing the overall structure.
Properties
CAS No. |
3184-24-5 |
|---|---|
Molecular Formula |
C28H37N11O19P2 |
Molecular Weight |
893.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C28H37N11O19P2/c29-12-1-3-37(27(46)33-12)23-16(42)15(41)10(55-23)6-52-59(48,49)58-20-11(56-24(18(20)44)38-4-2-13(30)34-28(38)47)7-53-60(50,51)57-19-9(5-40)54-25(17(19)43)39-8-32-14-21(39)35-26(31)36-22(14)45/h1-4,8-11,15-20,23-25,40-44H,5-7H2,(H,48,49)(H,50,51)(H2,29,33,46)(H2,30,34,47)(H3,31,35,36,45)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,23-,24-,25-/m1/s1 |
InChI Key |
BZHRBNJZNVJZEA-BCUIJLJYSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=NC4=O)N)COP(=O)(O)O[C@@H]5[C@H](O[C@H]([C@@H]5O)N6C=NC7=C6N=C(NC7=O)N)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=NC4=O)N)COP(=O)(O)OC5C(OC(C5O)N6C=NC7=C6N=C(NC7=O)N)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Enzymatic Synthesis
Enzymatic methods utilize nucleotidyltransferases or kinases to catalyze the formation of phosphodiester bonds between nucleotides. Key enzymatic steps include:
- Phosphorylation of nucleoside monophosphates : Using kinases such as adenylate kinase or guanylate kinase to convert CMP and GMP into their respective diphosphates or triphosphates.
- Nucleotidyl transfer reactions : Enzymes catalyze the formation of the trinucleotide by linking cytidylyl and guanosine units in the correct 5' to 3' orientation.
Advantages of enzymatic synthesis include high regio- and stereospecificity, mild reaction conditions, and fewer side products. However, enzymatic reactions may require optimization of cofactors such as Mg^2+ or Mn^2+ ions and can be limited by enzyme availability and cost.
Chemical Synthesis
Chemical synthesis typically involves stepwise coupling of protected nucleoside phosphates using activating agents. A widely used chemical method is:
- Carbonyldiimidazole (CDI) activation : This method activates nucleoside monophosphates to form reactive intermediates that couple with other nucleotides to form phosphodiester bonds.
- Use of tri-n-alkylammonium salts : These salts improve solubility and reaction efficiency in organic solvents such as acetonitrile.
- Purification : Ion-exchange chromatography (e.g., DEAE-cellulose) is employed to isolate the desired trinucleotide with high purity.
Chemical synthesis allows for larger scale production and flexibility in modifying nucleotide sequences but may require extensive purification and protection/deprotection steps.
| Aspect | Enzymatic Synthesis | Chemical Synthesis (CDI Method) |
|---|---|---|
| Reaction Conditions | Mild, aqueous, physiological pH | Organic solvents (acetonitrile), anhydrous |
| Specificity | High regio- and stereospecificity | Moderate, requires protection strategies |
| Scale | Limited by enzyme availability and cost | Scalable to gram quantities |
| Purification | Simple precipitation or chromatography | Ion-exchange chromatography required |
| Yield | Moderate to high, enzyme-dependent | Moderate (~75% reported yields) |
| Side Products | Minimal, enzyme-controlled | Possible side reactions, requires careful control |
| Cofactor Requirement | Mg^2+, Mn^2+ ions often necessary | Not required |
- Enzymatic synthesis of nucleoside triphosphates (e.g., CTP, GTP) from monophosphates has been optimized using coupled kinase systems with phosphoenolpyruvate as a phosphate donor, generated in situ from 3-phosphoglyceric acid.
- Guanylate kinase efficiently catalyzes the phosphorylation of GMP to GDP and subsequently to GTP, which is a key intermediate in trinucleotide synthesis.
- Chemical synthesis using carbonyldiimidazole requires approximately 4 equivalents of CDI per equivalent of nucleoside monophosphate for optimal yield; fewer equivalents reduce yield significantly.
- The enzymatic method is preferred for preparing CTP and GTP due to convenience and specificity, while chemical methods are useful for producing modified or non-natural nucleotides.
The preparation of cytidylyl-(5'.3')-cytidylyl-(5'.3')-guanosine involves sophisticated enzymatic and chemical synthesis techniques. Enzymatic methods leverage kinase enzymes and mild conditions to achieve high specificity and yield, suitable for biological applications. Chemical synthesis via carbonyldiimidazole activation offers a scalable alternative with careful control of reaction conditions and purification steps. Selection of method depends on the desired scale, purity, and application of the trinucleotide.
Chemical Reactions Analysis
Types of Reactions
Cytidylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the compound into its constituent nucleotides in the presence of water.
Oxidation: Oxidative cleavage of the phosphodiester bonds.
Substitution: Replacement of functional groups on the nucleotide units.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophilic reagents like ammonia or amines under mild conditions.
Major Products Formed
Hydrolysis: Yields individual cytidine monophosphate and guanosine monophosphate units.
Oxidation: Produces oxidized nucleotide derivatives.
Substitution: Results in modified nucleotides with new functional groups.
Scientific Research Applications
Biochemical Applications
Cytidylyl-(5'.3')-cytidylyl-(5'.3')-guanosine serves as an essential substrate in biochemical reactions involving ribonucleases and guanylyltransferases. These enzymes are pivotal in RNA processing and modification, influencing mRNA stability and translation efficiency. The compound's structure allows it to participate in the capping of mRNA, which is critical for protecting RNA from degradation and facilitating its translation into proteins.
Key Functions:
- Substrate for Enzymatic Reactions: Acts as a substrate for guanylyltransferases, contributing to the capping of mRNA.
- Regulation of RNA Stability: Enhances the stability of mRNA, thereby influencing gene expression levels.
Molecular Biology Research
In molecular biology, this compound is utilized to study RNA interactions and dynamics. Research has shown that this dinucleotide can affect the conformation of RNA molecules and their interactions with proteins.
Case Studies:
- Interaction Studies: Techniques such as vibrational circular dichroism spectroscopy have been employed to analyze how this compound interacts with various proteins, revealing insights into its functional roles in cellular processes.
- Base-Stacking Investigations: Studies on intramolecular base-stacking interactions have highlighted the compound's structural properties that influence its behavior in aqueous solutions .
Therapeutic Applications
The potential therapeutic applications of this compound are being explored in cancer research and treatment strategies. Its role in cellular signaling pathways makes it a candidate for developing drugs that target specific pathways involved in tumor growth.
Research Insights:
- Telomerase Inhibition: this compound has been studied for its ability to inhibit telomerase activity, which is crucial for cancer cell proliferation .
- Signal Transduction Modulation: The compound's involvement in signaling pathways suggests it could be used to modulate immune responses or influence cell differentiation processes .
Mechanism of Action
The mechanism of action of cytidylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to nucleic acid-binding proteins, influencing their activity and function. In therapeutic applications, it may inhibit viral replication or induce apoptosis in cancer cells by interfering with nucleic acid synthesis and repair pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares cytidylyl-(5'→3')-cytidylyl-(5'→3')-guanosine with structurally related dinucleotides and trinucleotides:
Key Structural and Functional Differences:
Linkage Direction: The 5'→3' linkage in the target compound contrasts with 3'→5' in CpG and guanylyl-(3'→5')-guanosine . This affects backbone flexibility and interactions with enzymes or intercalators. Trinucleotides like the target compound exhibit extended base stacking compared to dinucleotides, enhancing stability in solution .
Modifications :
- Methylation at cytidine (e.g., 5-methylcytidylyl) increases hydrophobicity and resistance to nucleases, unlike the unmodified cytidine in the target compound .
Biological Roles: CpG is utilized as a transcription initiator , while pCpA and related copepod nucleotides may function in embryonic development .
Synthesis Methods :
- The triester method is common for 5'→3' linkages , whereas 3'→5' couplings require specialized protecting groups to prevent branching .
Notes on Discrepancies:
- Linkage Notation: Some sources use "3'→5'" (e.g., ) or "5'→3'" (e.g., ) interchangeably. Standard nomenclature follows the 5'→3' directionality of RNA/DNA synthesis, suggesting the target compound’s linkages are correctly denoted as 5'→3' .
- Functional Data: While CpG and guanylyl-guanosine have well-characterized roles in transcription and stacking , the biological significance of the target trinucleotide remains less explored, highlighting a research gap.
Biological Activity
Cytidylyl-(5'.3')-cytidylyl-(5'.3')-guanosine (often abbreviated as CCG) is a trinucleotide composed of cytidine and guanosine residues linked through phosphodiester bonds. This compound plays significant roles in various biological processes, particularly in RNA synthesis, cellular signaling, and gene regulation. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.
Chemical Characteristics
- Molecular Formula : C19H25N8O12P
- Molecular Weight : Approximately 485.4 g/mol
- Structure : CCG consists of two cytidine units and one guanosine unit, linked by 5' to 3' phosphodiester bonds.
Biological Functions
CCG exhibits several biological activities that are critical for cellular function:
- RNA Synthesis : CCG serves as a substrate for RNA polymerases during the transcription process, crucial for gene expression.
- Cellular Signaling : It is involved in various signaling pathways, influencing cellular responses to external stimuli.
- Gene Regulation : CCG can modulate the activity of specific proteins and enzymes involved in RNA metabolism, thus affecting gene regulation.
CCG's biological activity is mediated through its interactions with various molecular targets:
- Protein Interactions : CCG has been shown to interact with proteins involved in RNA processing, such as RNA helicases and polymerases, which can alter their activity and stability.
- Enzyme Modulation : The compound can influence the activity of kinases and phosphatases, thereby impacting signaling pathways that regulate cell growth and differentiation.
Research Findings
Recent studies have highlighted the significance of CCG in various biological contexts:
- In a study examining the effects of CCG on cancer cell lines, it was found to inhibit cell proliferation by inducing apoptosis through activation of caspase pathways .
- Another investigation demonstrated that CCG enhances the stability of certain mRNA molecules, leading to increased protein expression levels essential for cellular functions .
Case Studies
- Cancer Research : A case study involving lung cancer cells showed that treatment with CCG resulted in a significant reduction in tumor growth due to its ability to modulate gene expression related to cell cycle regulation .
- Neurobiology : In models of neurodegenerative diseases, CCG was found to exert neuroprotective effects by promoting neuronal survival and reducing oxidative stress .
Comparative Analysis
The following table summarizes the biological activities of CCG compared to other similar compounds:
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| Cytidylyl-(3'->5')-guanosine | Dinucleotide | RNA synthesis; signaling |
| Uridylyl-(5'.3')-guanylyl-(5'.3')-adenosine | Trinucleotide | Gene regulation; cellular signaling |
| Guanylyl-(5'.3')-cytidylyl-(5'.3') | Trinucleotide | Involved in RNA metabolism; signaling |
Q & A
Basic: What experimental approaches are recommended for synthesizing and structurally characterizing CCG?
Methodological Answer:
Synthesis of CCG requires solid-phase phosphoramidite chemistry or enzymatic ligation using T4 RNA ligase. Post-synthesis, structural validation should combine:
- Mass Spectrometry (MS): Confirm molecular weight (e.g., observed m/z 588.42 for C₁₉H₂₅N₈O₁₂P, consistent with theoretical values) .
- NMR Spectroscopy: Analyze ¹H/³¹P spectra to verify phosphodiester linkages (e.g., 5'→3' connectivity) and sugar puckering (C3'-endo vs. C2'-endo conformations) .
- X-ray Crystallography: Resolve base-pairing modes and torsion angles (e.g., ϕ and χ angles in CpG stretches, which deviate by ~60° from A-RNA conformations during intercalation) .
Basic: How does the conformational flexibility of CCG influence its interactions with proteins or small molecules?
Methodological Answer:
CCG adopts dynamic conformations depending on environmental factors (e.g., ionic strength, pH). To assess flexibility:
- Circular Dichroism (CD): Compare spectra in aqueous vs. low-water conditions to identify shifts from A-form to B-form helices .
- Molecular Dynamics (MD) Simulations: Model backbone torsion angles (e.g., α/γ angles) and predict binding pockets for ligands like ethidium or proflavine .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinities with intercalators (e.g., ΔG values for ethidium-CCG complexes range from -8 to -10 kcal/mol) .
Advanced: How do sequence variations (e.g., 5' vs. 3' cytidine placement) affect CCG’s electron-capturing properties?
Methodological Answer:
Electron affinities (EA) are sequence-dependent due to base stacking and protonation states:
- Theoretical Calculations: Use density functional theory (DFT) to compare adiabatic EA (AEA) of 5'-CpdG (AEA = 0.90 eV) vs. 3'-GpdC (AEA = 0.66 eV) .
- Radical Anion Stability: Measure vertical detachment energies (VDEs) via photoelectron spectroscopy; VDEs for CCG radical anions exceed 1.5 eV, enabling bond cleavage (e.g., O-C σ-bond breakage) .
- Hydration Effects: Perform solvated MD simulations to assess how water networks stabilize excess electrons on cytosine moieties .
Advanced: How can structural contradictions between crystallographic and solution-phase studies of CCG be resolved?
Methodological Answer:
Discrepancies arise from crystal packing vs. solution dynamics. Mitigate via:
- Multi-Technique Validation:
- Disorder Modeling: Refine crystallographic data with SHELXL or PHENIX to account for disordered sulfate/water channels (e.g., 30 water molecules per asymmetric unit in proflavine-CCG complexes) .
Advanced: What mechanistic insights explain CCG’s role in cyclic nucleotide signaling beyond canonical cAMP/cGMP pathways?
Methodological Answer:
CCG derivatives (e.g., cCMP/cUMP) act as non-canonical second messengers. Investigate via:
- Enzymatic Assays: Use [α-³²P]CTP/UTP substrates with bacterial cyclases (e.g., Bacillus anthracis edema factor) to quantify cCMP/cUMP synthesis (kcat ≈ 0.5–1.2 s⁻¹) .
- MS-Based Metabolomics: Detect cCMP in cell lysates using MRM transitions (e.g., m/z 306→135 for cCMP) .
- Functional Knockdowns: Apply siRNA targeting membrane guanylate cyclases (e.g., GC-A/GC-B) to dissect CCG’s role in steroidogenesis vs. cAMP-dependent pathways .
Advanced: How do intercalators like ethidium induce sequence-specific conformational changes in CCG?
Methodological Answer:
Intercalation distorts base-pair spacing and sugar puckering:
- High-Resolution Crystallography: Resolve ethidium-CCG complexes (e.g., P2₁ space group, β = 114.8–117.5°) to identify intercalation-induced base-pair separation (3.4 Å → 6.8 Å) .
- Fluorescence Quenching: Monitor ethidium’s emission at 600 nm upon binding to CCG; calculate Stern-Volmer constants (Ksv ≈ 10⁴ M⁻¹) to quantify stacking interactions .
- Free Energy Perturbation (FEP): Simulate ligand binding/unbinding pathways to optimize intercalator design for CCG-specific targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
